Deacetylnimbin
Overview
Description
Deacetylnimbin is a limonoid that is nimbin in which the acetyloxy group at position 6 is replaced by a hydroxy group . It has been isolated from Azadirachta indica . It has a role as a plant metabolite, an antifeedant, and an insect growth regulator . It is a cyclic terpene ketone, an enone, a member of furans, a limonoid, a tetracyclic triterpenoid, a methyl ester, and a diester . It is functionally related to nimbin .
Synthesis Analysis
The synthesis of Deacetylnimbin has been reported in a study where ethylenediamine in methanol was used for the selective cleavage of the acetate group in nimbin to 6-deacetyl nimbin under microwave irradiation . This method enables deacetylation without affecting other functional groups such as α,β-unsaturated ketone, ester, ether, etc . Another study reported a convergent synthesis of nimbolide, a related compound, through a late-stage coupling strategy . This strategy uses a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of nimbolide and its analogues .
Molecular Structure Analysis
The molecular formula of Deacetylnimbin is C28H34O8 . Its molecular weight is 498.6 g/mol . The IUPAC name is methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate .
Physical And Chemical Properties Analysis
Deacetylnimbin has a molecular weight of 498.6 g/mol . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It has 6 freely rotating bonds . Its polar surface area is 112 Ų . Its molar refractivity is 128.6±0.4 cm³ . Its polarizability is 51.0±0.5 10⁻²⁴ cm³ . Its molar volume is 385.5±5.0 cm³ .
Scientific Research Applications
Structural Specificity and Functional Diversity
HDAC inhibitors are crucial for maintaining homeostasis through the catalysis of histone deacetylation. The unique structure and cellular localization of HDAC6, along with its diverse substrates, make it a significant target for therapeutic applications. HDAC6 inhibitors have shown efficacy in treating cancers, neurodegenerative diseases, and autoimmune disorders, with minimal toxic effects. Recent advancements in understanding the crystal structures of HDAC6 catalytic domains are influencing the drug design of HDAC6 inhibitors, highlighting their structural specificity and functional diversity (Zhang et al., 2021).
Modulation of Antigen-Presenting Cells
Histone deacetylase inhibitors (HDACi) are increasingly recognized for their roles in the treatment of conditions ranging from autoimmunity to cancer. These inhibitors modulate antigen-presenting cells (APCs), which are pivotal in immune activation. The modulation involves altering molecules involved in antigen processing, presentation, and co-stimulatory and adhesion molecules, thereby affecting the pro- or anti-inflammatory milieu. This dual role provides novel and promising roles for HDACi in immunotherapy (Woan et al., 2012).
Therapeutic Applications in Neurodegenerative Diseases
HDAC6 inhibitors have garnered attention as potential therapeutic agents for the treatment of neurodegenerative diseases. The unique characteristics of HDAC6, distinct from other zinc-dependent HDAC family members, make it a target for clinical and preclinical research. Recent progress in HDAC6-ligand complex structures offers new avenues for pharmacophore refinement and HDAC6 inhibitor discovery. These developments hold promise for optimizing HDAC6 inhibitors in treating neurodegenerative diseases, considering the challenges of achieving therapeutic efficacy with minimal side effects (Shen & Kozikowski, 2019).
Treatment of Solid Tumors and Hematologic Malignancies
HDAC inhibitors like entinostat demonstrate potential in treating solid and hematologic malignancies. The inhibition of HDAC activity by these compounds allows re-expression of silenced genes, thereby exerting antitumor activity. Clinical trials have begun to showcase the tolerability and anti-tumor potential of entinostat, making it a promising candidate for cancer therapy. Further research is needed to understand its efficacy and to develop relevant biomarkers to assess its activity effectively (Knipstein & Gore, 2011).
Safety And Hazards
When handling Deacetylnimbin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Deacetylnimbin has a variety of physiological effects on many insect pests, such as antifeedancy and growth and development inhibition . Future research directions could include further exploration of these effects, as well as the development of novel strategies to control its release rate and improve its stability and sustainability .
properties
IUPAC Name |
methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3/t16-,17-,18-,22-,23+,24-,26-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBHKOAPXBDFPX-PQYHCQQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4O)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetylnimbin | |
CAS RN |
18609-16-0 | |
Record name | Deacetylnimbin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18609-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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